
LiP(t-Bu)2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LiP(t-Bu)2 is an organophosphorus compound that belongs to the class of phosphine ligands. It is characterized by the presence of two tert-butyl groups attached to a phosphorus atom, which is further bonded to a lithium atom. This compound is known for its unique electronic and steric properties, making it a valuable reagent in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
LiP(t-Bu)2 can be synthesized through several methods. One common approach involves the reaction of di-tert-butylchlorophosphine with an organolithium reagent, such as n-butyllithium, under an inert atmosphere. The reaction typically proceeds as follows:
(CH3)3C2PCl+n-BuLi→(CH3)3C2PLi+n-BuCl
The reaction is usually carried out in a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of di-tert-butyllithiophosphine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
LiP(t-Bu)2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form di-tert-butylphosphine oxide.
Substitution: It can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other electrophiles.
Coordination: this compound can act as a ligand, coordinating with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Coordination: Transition metals like palladium and platinum are often employed in coordination reactions.
Major Products Formed
Oxidation: Di-tert-butylphosphine oxide.
Substitution: Various substituted phosphines depending on the electrophile used.
Coordination: Metal-phosphine complexes with diverse applications in catalysis.
Applications De Recherche Scientifique
LiP(t-Bu)2 has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal-catalyzed reactions, such as Suzuki-Miyaura and Heck cross-coupling reactions.
Biology: The compound is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: this compound is used in the production of polymers, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism by which di-tert-butyllithiophosphine exerts its effects is primarily through its role as a ligand. It coordinates with transition metals, stabilizing and activating the metal center for various catalytic processes. The steric bulk of the tert-butyl groups provides unique electronic properties, enhancing the reactivity and selectivity of the metal-ligand complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Di-tert-butylchlorophosphine
- Tri-tert-butylphosphine
- Di-tert-butylphenylphosphine
Uniqueness
LiP(t-Bu)2 is unique due to the presence of the lithium atom, which imparts distinct reactivity compared to other tert-butylphosphines. Its ability to act as both a nucleophile and a ligand makes it versatile in various chemical transformations.
Propriétés
Formule moléculaire |
C8H18LiP |
|---|---|
Poids moléculaire |
152.2 g/mol |
Nom IUPAC |
lithium;ditert-butylphosphanide |
InChI |
InChI=1S/C8H18P.Li/c1-7(2,3)9-8(4,5)6;/h1-6H3;/q-1;+1 |
Clé InChI |
WDGLTSKFYMVOTD-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CC(C)(C)[P-]C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


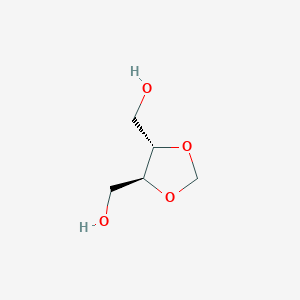
![2-(Pyridin-3-yl)-4-phenethylamino-6-methyl-thieno-[2,3-d]-pyrimidine](/img/structure/B8449766.png)
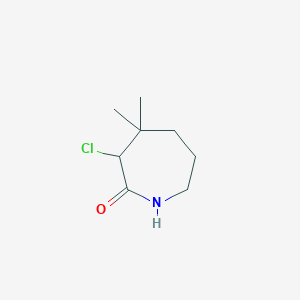

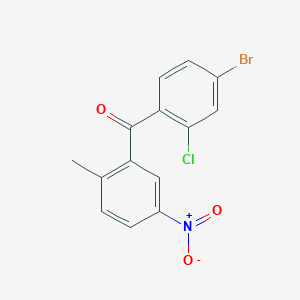
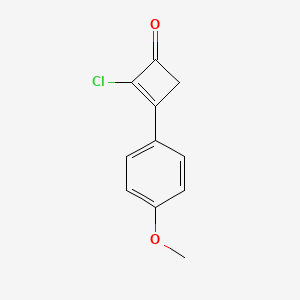
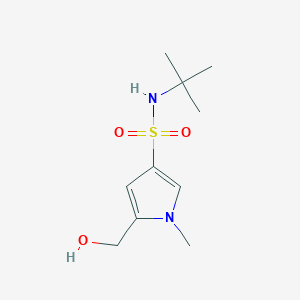

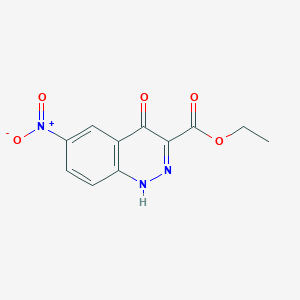
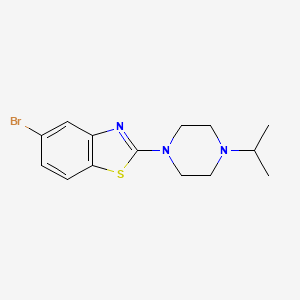
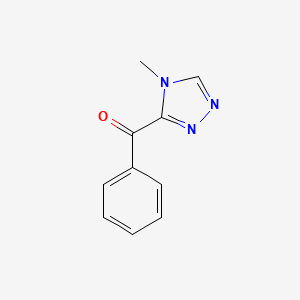
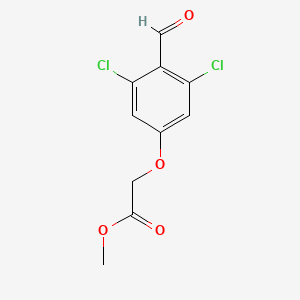
![Methyl 2-[4-(bromomethyl)-2,5-difluoro-phenyl]propionate](/img/structure/B8449855.png)
![Methyl [4-(azidoacetyl)phenoxy]acetate](/img/structure/B8449864.png)
